molecular formula C13H8N2O5 B12892708 2-(2-Nitrophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid CAS No. 71971-08-9

2-(2-Nitrophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid

Cat. No.: B12892708
CAS No.: 71971-08-9
M. Wt: 272.21 g/mol
InChI Key: IWWKGHPFGGNUNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Nitrophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound that features a unique fusion of furan and pyrrole rings with a nitrophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Nitrophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitrobenzaldehyde with furan-2-carboxylic acid in the presence of a base such as sodium ethoxide. The reaction mixture is heated to promote cyclization, leading to the formation of the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2-Nitrophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The furan and pyrrole rings can participate in reduction reactions.

    Substitution: The nitrophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Conversion of the nitro group to a carboxylic acid.

    Reduction: Formation of amino derivatives.

    Substitution: Halogenated derivatives of the nitrophenyl group.

Scientific Research Applications

2-(2-Nitrophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-Nitrophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets through its nitrophenyl and heterocyclic moieties. These interactions can modulate biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • Thieno[2,3-b]pyrrole-2-carboxylic acid
  • Thieno[2,3-b]pyrrole-4-carboxylic acid
  • Pyrrole-2-carboxylic acid

Uniqueness

2-(2-Nitrophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid is unique due to its specific fusion of furan and pyrrole rings with a nitrophenyl substituent. This structure imparts distinct electronic and steric properties, making it a valuable compound for various applications in scientific research.

Properties

CAS No.

71971-08-9

Molecular Formula

C13H8N2O5

Molecular Weight

272.21 g/mol

IUPAC Name

2-(2-nitrophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid

InChI

InChI=1S/C13H8N2O5/c16-13(17)9-6-12-8(14-9)5-11(20-12)7-3-1-2-4-10(7)15(18)19/h1-6,14H,(H,16,17)

InChI Key

IWWKGHPFGGNUNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC3=C(O2)C=C(N3)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.